molecular formula C8H6OS B1594471 2-(2-Thienyl)furan CAS No. 27521-80-8

2-(2-Thienyl)furan

Cat. No. B1594471
CAS RN: 27521-80-8
M. Wt: 150.2 g/mol
InChI Key: RVYKTPRETIBSPK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)furan belongs to the class of organic compounds known as heteroaromatic compounds. These are compounds containing an aromatic ring where a carbon atom is linked to a hetero atom . It has a molecular weight of 150.198 .


Synthesis Analysis

Different synthetic routes leading to terpyridines functionalised with furan heterocycles are reviewed. The methodologies used to prepare such compounds include the ring closure of 1,5-diketones and cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 2-(2-Thienyl)furan consists of a furan ring and a thiophene ring fused together. The molecular formula is C8H6OS .


Physical And Chemical Properties Analysis

2-(2-Thienyl)furan is a yellow to light-brown crystalline solid, which is insoluble in water and slightly soluble in most organic solvents. Its melting point is around 105-108 °C, and its boiling point is around 270-280 °C.

Scientific Research Applications

Synthesis and Scalability

2-(2-Thienyl)furan and related compounds have been a focus in the field of organic chemistry, particularly in the development of efficient and scalable synthetic methods. Henssler and Matzger (2009) demonstrated an optimized methodology for synthesizing thieno[3,2-b]furan, an important fused-ring heterocycle related to 2-(2-Thienyl)furan, highlighting its chemical robustness and selective functionalization capabilities (Henssler & Matzger, 2009).

Electrochemical Behavior

Shilabin and Entezami (2000) explored the electrochemical behavior of conducting polyfuran derivatives, including 2-(2-Furyl)pyrrole and 2-[2-(2-furyl)ethenyl]-5-[2-(thienyl)ethenyl]furan. Their work revealed insights into the synthetic routes and electrochemical properties of these polymers, which are significant for applications in electronic materials (Shilabin & Entezami, 2000).

Conformational Analysis

Diaz-Quijada et al. (2002) conducted a conformational analysis of oligothiophenes and oligo(thienyl)furans, combining molecular dynamics and NMR spectroscopy. This study provided valuable insights into the structural properties of these molecules, essential for understanding their potential applications in various fields (Diaz-Quijada et al., 2002).

Catalytic C-H Activation

Pittard et al. (2004) investigated the reactivity of 2-(2-Thienyl)furan with a Ru(II) complex, demonstrating its role in catalytic C-H activation. This research is significant for developing new catalytic methods in organic synthesis and industrial processes (Pittard et al., 2004).

Potential Antifungal Agents

Carpita, Rossi, and Veracini (1985) synthesized several π-excessive heteropolyaromatic compounds containing furan and thiophen rings, including 2-(2-Thienyl)furan derivatives, with potential applications as antifungal agents. Their work contributes to the development of new pharmaceutical compounds (Carpita, Rossi, & Veracini, 1985).

Functionalized Conducting Polymers

Schweiger et al. (2000) described the synthesis and electrochemical polymerization of various compounds, including 2,5-di(2-thienyl)-3-(3-cyanopropyl)furan. This research is key to understanding the preparation of functionalized conducting organic copolymers, relevant in electronics and materials science (Schweiger et al., 2000).

Photocatalytic Applications

Mlakić et al. (2021) explored the photocatalytic oxygenation of heterostilbenes, including furan and thiophene derivatives. This study provides insights into the reactivity and potential applications of these compounds in photocatalysis (Mlakić et al., 2021).

Anodic Polymerization

İçli, Cihaner, and Önal (2007) studied the anodic polymerization of 2,5-di-(2-thienyl)-furan, revealing important electrochemical and spectroelectrochemical properties. This research is relevant for developing advanced materials with specific electronic properties (İçli, Cihaner, & Önal, 2007).

Organic Semiconductors

Dey et al. (2010) described the synthesis of thieno[3,4-b]furan from inexpensive starting materials, highlighting its application in low bandgap organic semiconductors, which are crucial for OLEDs and organic photovoltaic cells (Dey et al., 2010).

Photochromic Properties

Krayushkin et al. (2001) developed synthetic procedures for bis(2,5-dimethyl-3-thienyl)furans with photochromic properties, paving the way for new materials in the field of photophysics and photochemistry (Krayushkin et al., 2001).

Safety And Hazards

2-(2-Thienyl)furan is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The development of environmentally friendly and scalable synthesis routes for 2-(2-Thienyl)furan is highly desirable. Other future directions include the evaluation of its potential use in drug delivery systems, wastewater remediation, and other advanced applications.

Relevant Papers Relevant papers on 2-(2-Thienyl)furan include studies on furan-containing molecules , and advances in furans containing conjugated materials . These papers provide valuable insights into the synthesis, properties, and potential applications of 2-(2-Thienyl)furan.

properties

IUPAC Name

2-thiophen-2-ylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYKTPRETIBSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335580
Record name 2-(2-thienyl)furan
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)furan

CAS RN

27521-80-8
Record name 2-(2-Thienyl)furan
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Record name 2-(2-Thienyl)furan
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Record name 2-(2-thienyl)furan
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Record name 2-(2-Thienyl)furan
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Record name 2-(2-THIENYL)FURAN
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Record name 2-(2-Thienyl)furan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JC Sancho-García, A Karpfen - Chemical Physics Letters, 2009 - Elsevier
The torsional potentials for inter-ring rotation in 2-(2-thienyl)pyrrole, 2-(2-thienyl)furan, and 2-(2-furyl)pyrrole are systematically studied by highly reliable and accurately convergent ab …
Number of citations: 9 www.sciencedirect.com
DJ Klinke - 1963 - search.proquest.com
The purpose of this investigation was to study the chemical behavior of some mixed heterocyclic biaryls.. 2-(2’-Thienyl)-furan and 5-(2f-Thienyl)-furan were prepared by the ring closure …
Number of citations: 0 search.proquest.com
MA Perkins, LM Cline… - The Journal of Physical …, 2021 - ACS Publications
A systematic analysis of the torsional profiles of 55 unique oligomers composed of two to four thiophene and/or furan rings (n = 2 to 4) has been conducted using three density functional …
Number of citations: 6 pubs.acs.org
CW Kuo, JC Chang, JK Chang, SW Huang, PY Lee… - Membranes, 2021 - mdpi.com
Five carbazole-containing polymeric membranes (PDTC, P(DTC-co-BTP), P(DTC-co-BTP2), P(DTC-co-TF), and P(DTC-co-TF2)) were electrodeposited on transparent conductive …
Number of citations: 5 www.mdpi.com
GA Diaz-Quijada, N Weinberg… - The Journal of …, 2002 - ACS Publications
The conformational analysis of oligothiophenes and oligo(thienyl)furans by use of a combined molecular dynamics (MD)/NMR spectroscopic protocol is described. A series of MD …
Number of citations: 15 pubs.acs.org
M Yllmaz, EV Burgaz, M Yakut… - Journal of the Chinese …, 2014 - Wiley Online Library
Radical cyclization reactions mediated by manganese(III) acetate were carried out with ν‐excessive alkenes (2a‐d) and 3‐oxopropanenitriles (1a‐f) resulting in the formation of 3‐cyano…
Number of citations: 12 onlinelibrary.wiley.com
H Wynberg, HJM Sinnige… - The Journal of Organic …, 1971 - ACS Publications
17 4 tained. Gas chromatographic analysis of the ratio of one isomer to the other was relatively easy. The thi-enyldihydrofurans as well as the thienylfurans are quite volatile compounds. …
Number of citations: 36 pubs.acs.org
C ULLENIUS - Inorg. Chem, 1963 - actachemscand.org
2-Arylfurans are formed in fairly good yields. Like 2-thienylcopper 4 and phenylcopper5 2-furylcopper is soluble only in solvents like pyridine or quinoline. Pyridine was used as a …
Number of citations: 15 actachemscand.org
GA Diaz-Quijada - 2002 - library-archives.canada.ca
The first regiochemical analysis of self-doped polythiophenes is presented. The regioregularity of sodium poly (3-(3-thienyl) propanesulfonate) and sodium poly (6-(3-thienyl) …
Number of citations: 0 library-archives.canada.ca
A Carpita, R Rossi, CA Veracini - Tetrahedron, 1985 - Elsevier
Several π-excessive heteropolyaromatic compounds, which contain furan and thiophen ring and are possible antifungal agents, have been synthesized in good yields according to two …
Number of citations: 121 www.sciencedirect.com

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